chemical structure of (5-Methoxypyrazin-2-yl)boronic acid
chemical structure of (5-Methoxypyrazin-2-yl)boronic acid
An In-Depth Technical Guide to (5-Methoxypyrazin-2-yl)boronic Acid and Its Pinacol Ester Derivative
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of (5-Methoxypyrazin-2-yl)boronic acid. Given the inherent instability and hygroscopic nature of many boronic acids, this document will focus primarily on its more stable and commonly utilized synthetic equivalent: 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine , the pinacol ester form. This building block is a valuable reagent in modern medicinal chemistry, particularly for the synthesis of complex heterocyclic molecules.[1]
Compound Identity and Physicochemical Properties
(5-Methoxypyrazin-2-yl)boronic acid and its pinacol ester are heterocyclic organoboron compounds. The pyrazine motif is a key pharmacophore found in numerous therapeutic agents, making its derivatives valuable for drug discovery programs.[2] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical and Computational Data
| Property | (5-Methoxypyrazin-2-yl)boronic acid | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
| CAS Number | 1207738-71-3 | 1310404-63-7 |
| Molecular Formula | C₅H₇BN₂O₃ | C₁₁H₁₇BN₂O₃ |
| Molecular Weight | 153.93 g/mol | 236.08 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Purity | Typically ≥95% | Typically ≥98% |
| Storage | Sealed in dry, 2-8°C | Store under inert gas, dry, 2-8°C |
| Topological Polar Surface Area | 75.47 Ų | 49.95 Ų |
| Hydrogen Bond Donors | 2 | 0 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Rotatable Bonds | 2 | 2 |
Data sourced from chemical supplier databases and computational models.
Synthesis of the Pinacol Ester Derivative
The most reliable and scalable route to access this reagent is through a palladium-catalyzed cross-coupling reaction between a halogenated pyrazine and a diboron reagent, a process known as the Miyaura borylation. This method avoids the use of highly reactive organolithium intermediates required for traditional boronic acid synthesis from halides, offering better functional group tolerance and operational simplicity.
Recommended Synthetic Workflow: Miyaura Borylation
The workflow involves the reaction of 2-bromo-5-methoxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
Caption: Workflow for Miyaura Borylation Synthesis.
Experimental Protocol
Materials:
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2-Bromo-5-methoxypyrazine (1.0 eq)
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Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
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Potassium Acetate (KOAc), anhydrous (3.0 eq)
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1,4-Dioxane, anhydrous
Procedure:
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To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methoxypyrazine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
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Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-90 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Wash the celite pad with additional ethyl acetate.
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Combine the organic filtrates and concentrate under reduced pressure.
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The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pinacol ester product as a white to off-white solid.
Structural Characterization and Quality Control
Confirming the structure and purity of the final product is critical. While experimental spectra for this specific compound are not widely published in peer-reviewed literature, the following represents predicted data based on established principles of NMR spectroscopy.
Table 2: Predicted NMR Data for 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | ~8.45 | s | H-3 (pyrazine) |
| ~8.05 | s | H-6 (pyrazine) | |
| ~4.05 | s | -OCH₃ | |
| ~1.35 | s | -C(CH₃)₂ (pinacol) | |
| ¹³C NMR (100 MHz, CDCl₃) | ~162 | C | C-5 (C-O) |
| ~145 | CH | C-3 | |
| ~138 | CH | C-6 | |
| Not observed | C | C-2 (C-B) | |
| ~84 | C | -C (CH₃)₂ (pinacol) | |
| ~54 | CH₃ | -OCH₃ | |
| ~25 | CH₃ | -C(CH₃ )₂ (pinacol) |
Note: The carbon atom attached to boron (C-2) often shows a very broad signal or is not observed in ¹³C NMR due to quadrupolar relaxation.
Further Analytical Techniques:
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¹¹B NMR Spectroscopy: This technique is highly informative for organoboron compounds. The pinacol ester should exhibit a single, broad resonance in the region of δ 20-30 ppm, characteristic of a tetracoordinate boronate ester.
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UPLC-MS: Ultra-high performance liquid chromatography coupled with mass spectrometry is an excellent method for assessing purity and confirming the molecular weight of the target compound (Expected [M+H]⁺ = 237.14).
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[1]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol
Objective: To couple 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
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2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 eq)
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4-Bromoanisole (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 eq)
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Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
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Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
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In a reaction vessel, combine the pyrazine boronic ester, 4-bromoanisole, and potassium carbonate.
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Add the palladium catalyst.
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Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
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Add the dioxane/water solvent mixture via syringe.
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Heat the reaction to 80-100 °C and stir vigorously for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water, then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Safety, Handling, and Storage
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood. Avoid generating dust.
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Stability: While the pinacol ester is significantly more stable than the free boronic acid, it is still susceptible to hydrolysis. Avoid prolonged exposure to moisture.
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Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place (2-8°C is recommended for long-term stability).
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Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Wash hands thoroughly after handling.
Conclusion
(5-Methoxypyrazin-2-yl)boronic acid, primarily handled as its pinacol ester derivative, is a key synthetic building block for introducing the 5-methoxypyrazine moiety into target molecules. Its utility in palladium-catalyzed Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data provided in this guide offer a comprehensive framework for the synthesis, characterization, and application of this valuable reagent.
References
- D. G. Hall (Editor).
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Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives.[Link]
- N. Miyaura and A. Suzuki.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
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Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[Link]
